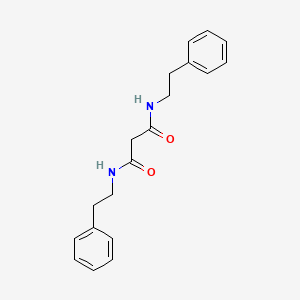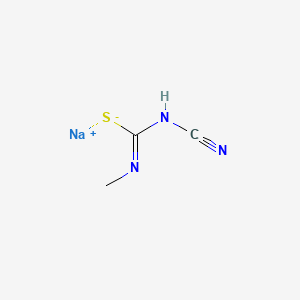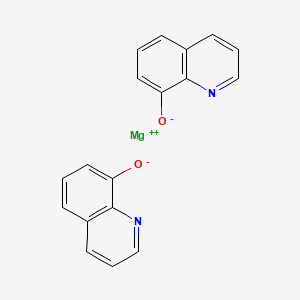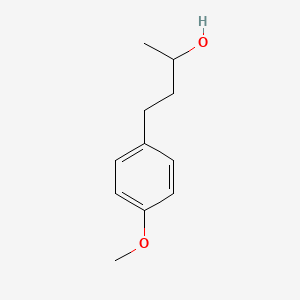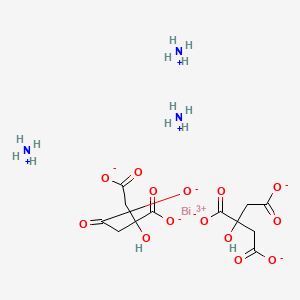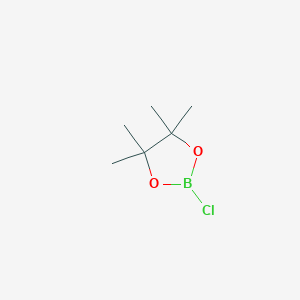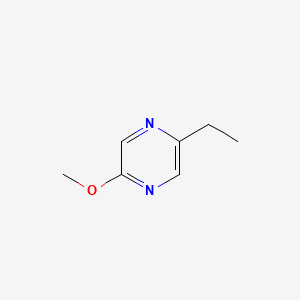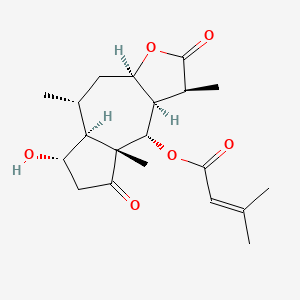
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.338 g/mol . It is also known by other names such as 1-Propanol, 2-amino-2-methyl-, 4-methylbenzenesulfonate (salt) and 2-Amino-2-methyl-1-propanol, 4-methylbenzenesulfonate (salt) . This compound is commonly used in various chemical processes and has significant applications in scientific research.
Preparation Methods
The synthesis of (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate typically involves the reaction of 2-amino-2-methyl-1-propanol with toluene-4-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Scientific Research Applications
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of (2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
(2-Hydroxy-1,1-dimethylethyl)ammonium toluene-4-sulphonate can be compared with similar compounds such as:
2-Amino-2-methyl-1-propanol: A related compound with similar structural features.
Toluene-4-sulfonic acid: The sulfonic acid counterpart used in the synthesis of the compound.
Properties
CAS No. |
68298-05-5 |
|---|---|
Molecular Formula |
C11H19NO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(1-hydroxy-2-methylpropan-2-yl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C4H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(2,5)3-6/h2-5H,1H3,(H,8,9,10);6H,3,5H2,1-2H3 |
InChI Key |
WCZPIHSRNOTNQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(CO)[NH3+] |
Key on ui other cas no. |
68298-05-5 |
Related CAS |
124-68-5 (Parent) |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



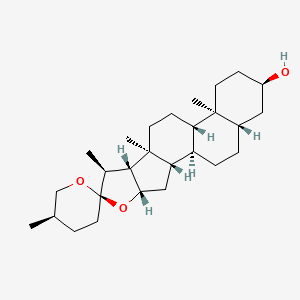
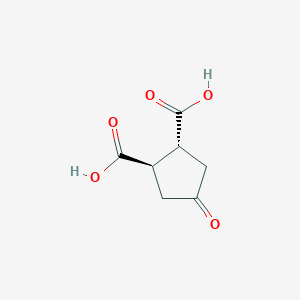
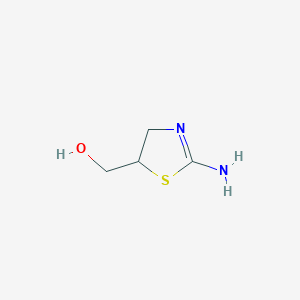
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one](/img/structure/B3055935.png)
![tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate](/img/structure/B3055936.png)
